Source: Cyclic L27-11 is derived from the cyclic peptide family, which are characterized by their closed-loop structures formed by the covalent bonding of amino acids. These peptides are often synthesized to enhance stability and bioactivity compared to their linear counterparts.
Classification: Cyclic L27-11 belongs to the class of cyclic peptides, which are known for their diverse biological activities including antimicrobial, anticancer, and immunomodulatory effects. The specific sequence and structure of L27-11 contribute to its unique properties.
Methods: The synthesis of Cyclic L27-11 typically involves several methods including:
Technical Details: The synthesis often requires precise control over reaction conditions such as temperature, solvent choice, and reaction time. For example, cyclization reactions may be conducted at elevated temperatures (e.g., 37 °C) over extended periods (e.g., 72 hours) to achieve optimal yields .
Structure: The molecular structure of Cyclic L27-11 consists of a series of amino acids linked in a circular arrangement. The exact sequence and configuration can vary based on synthetic methods used but generally feature a backbone that includes both hydrophobic and hydrophilic residues.
Data: Structural analysis is typically performed using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). These methods provide insights into the cyclic nature and confirm the identity of the compound by analyzing its molecular weight and structural integrity .
Reactions: Cyclic L27-11 can participate in various chemical reactions typical for peptides:
Technical Details: Reaction conditions must be carefully controlled to prevent unwanted degradation or side reactions. Analytical techniques like high-performance liquid chromatography (HPLC) are often employed to monitor reaction progress and product purity .
Process: The mechanism by which Cyclic L27-11 exerts its biological effects typically involves interaction with specific biological targets such as receptors or enzymes. The cyclic structure often enhances binding affinity due to a more rigid conformation compared to linear peptides.
Data: Studies have shown that cyclic peptides can exhibit improved pharmacokinetic properties, including increased resistance to enzymatic degradation and enhanced cellular uptake . Specific interactions at the molecular level may involve hydrogen bonding, hydrophobic interactions, and electrostatic forces.
Physical Properties: Cyclic L27-11 generally exhibits properties characteristic of peptides, such as solubility in polar solvents and varying melting points depending on its amino acid composition.
Chemical Properties: The stability of cyclic peptides is often superior to that of linear peptides due to their closed-loop structure which reduces susceptibility to proteolytic enzymes. Additionally, cyclic L27-11 may display unique reactivity profiles based on its amino acid side chains .
Cyclic L27-11 has several significant applications in scientific research:
Cyclic L27-11 exerts its antibacterial effects through precise targeting of the lipopolysaccharide transport (Lpt) machinery, specifically the LptD/E complex in Pseudomonas aeruginosa. This complex, comprising the outer membrane β-barrel protein LptD and the lipoprotein LptE, facilitates the final translocation of lipopolysaccharide (LPS) from the periplasm to the outer membrane’s extracellular leaflet. Cyclic L27-11 binds the β-barrel domain of LptD with nanomolar affinity, preventing the essential transport of LPS molecules. This inhibition causes lethal accumulation of LPS precursors in the periplasm, disrupting outer membrane integrity and inducing osmotic stress [2] [6] [9].
Table 1: Key Targets of Cyclic L27-11 in Gram-Negative Bacteria
Target Protein | Function | Consequence of Inhibition |
---|---|---|
LptD | LPS translocon at outer membrane | LPS accumulation in periplasm; OM defects |
LptE | LPS chaperone stabilizing LptD barrel | Destabilization of LptD-E complex |
LPS transport | Assembly of outer membrane asymmetry | Increased membrane permeability; cell lysis |
The specificity of Cyclic L27-11 for Pseudomonas spp. arises from structural nuances in the LptD β-barrel, particularly solvent-exposed loops that accommodate the peptide’s β-hairpin conformation. Non-pseudomonal bacteria (e.g., Escherichia coli) exhibit natural resistance due to divergent LptD loop sequences [6] [9].
Cyclic L27-11 adopts a rigid cyclic β-hairpin fold stabilized by intramolecular hydrogen bonds and a D-proline residue, enabling high-affinity interactions with the LptD/E complex. The peptide’s amphipathic structure features:
Biophysical analyses reveal that the cyclic constraint enhances proteolytic resistance by 25-fold compared to linear analogs. Molecular dynamics simulations further demonstrate that the D-Pro-Pro motif rigidifies the β-turn, maintaining optimal spatial orientation for engaging LptD’s extracellular loops [6] [8].
Table 2: Impact of Structural Features on Cyclic L27-11 Function
Structural Element | Role in Activity | Biological Consequence |
---|---|---|
Cyclic backbone | Resistance to proteases; conformational stability | Extended half-life in biological fluids |
Aromatic residues (Trp) | π-stacking with LptD Tyr503/Phe533 | High-affinity binding (Kd = 12 nM) |
Lys/Arg residues | Electrostatic interactions with LPS phosphates | Disruption of OM barrier function |
D-Pro-Pro motif | Preorganization of β-hairpin loop | Optimal docking at LptD-E interface |
Cyclic L27-11 induces catastrophic failure of outer membrane (OM) assembly through multi-step mechanisms:
P. aeruginosa mutants with upregulated phoPQ (Mg2+ sensing) exhibit 8-fold resistance to Cyclic L27-11, confirming the compound’s dependence on intact LPS transport machinery. Transmission electron microscopy of treated cells reveals membrane blebbing and irregular septum formation during division, consistent with disrupted OM biogenesis [3] [4] [7].
Beyond direct bactericidal activity, Cyclic L27-11 disrupts P. aeruginosa virulence at sub-inhibitory concentrations:
Table 3: Anti-Biofilm and Anti-Virulence Effects of Cyclic L27-11
Virulence Factor | Impact of Cyclic L27-11 | Molecular Mechanism |
---|---|---|
Pel/Psl polysaccharides | 50–70% reduction | c-di-GMP depletion via SadC inhibition |
Pyocyanin | 70% decrease | phz operon repression |
Type IV pili | Twitching motility abolished | Misassembly of PilY1-PilMNOP complexes |
LPS O-antigen | Truncated chain length | Depletion of periplasmic Und-PP carriers |
The cyclic peptide’s ability to penetrate biofilms is enhanced by its cationic charge, enabling diffusion through anionic extracellular DNA matrices. This contrasts with conventional antibiotics (e.g., tobramycin), which show restricted penetration [7] [8].
Table 4: Key Structural and Functional Properties of Cyclic L27-11
Property | Value | Significance |
---|---|---|
Molecular formula | C87H141N27O15 | High nitrogen content for membrane interaction |
CAS number | 1221423-80-8 | Unique chemical identifier |
Sequence | cyclo(TWLKKRRWKKAK-dPro-P) | β-hairpin with D-proline stabilization |
Primary target | LptD/E complex | Pseudomonad-specific LPS inhibition |
Anti-biofilm activity | 50% reduction at 0.5× MIC | Disruption of c-di-GMP signaling |
The targeted mechanism of Cyclic L27-11 against the Lpt complex represents a paradigm for next-generation antibiotics—exploiting essential membrane biogenesis pathways while evading traditional resistance mechanisms. Future development requires optimization of pharmacokinetic properties while retaining its unique β-hairpin-mediated target engagement [6] [8] [9].
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: